molecular formula C17H18ClNO2 B11943431 3-Chloro-N-(2-isopropylphenyl)-4-methoxybenzamide CAS No. 853311-91-8

3-Chloro-N-(2-isopropylphenyl)-4-methoxybenzamide

Cat. No.: B11943431
CAS No.: 853311-91-8
M. Wt: 303.8 g/mol
InChI Key: KMOBQZILTRZGCO-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-isopropylphenyl)-4-methoxybenzamide is an organic compound with a complex structure that includes a chloro group, an isopropylphenyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-isopropylphenyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to introduce the chloro group.

    Substitution: The isopropylphenyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-isopropylphenyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Chloro-N-(2-isopropylphenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-isopropylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(2-isopropylphenyl)propanamide: Shares a similar structure but lacks the methoxy group.

    4-Methoxy-N-(2-isopropylphenyl)benzamide: Similar but without the chloro group.

Uniqueness

3-Chloro-N-(2-isopropylphenyl)-4-methoxybenzamide is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

853311-91-8

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H18ClNO2/c1-11(2)13-6-4-5-7-15(13)19-17(20)12-8-9-16(21-3)14(18)10-12/h4-11H,1-3H3,(H,19,20)

InChI Key

KMOBQZILTRZGCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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